REACTION_CXSMILES
|
Cl.[CH2:2]([C:6]1[CH:11]=[CH:10][C:9]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([NH:18]N)[CH:13]=2)=[CH:8][CH:7]=1)[CH2:3][CH2:4][CH3:5].C[O:21][C:22]([C:24]1[CH:25]=[C:26]2[C:30](=[CH:31][CH:32]=1)[C:29](=O)[CH2:28][CH2:27]2)=[O:23]>>[CH2:2]([C:6]1[CH:11]=[CH:10][C:9]([C:12]2[CH:17]=[CH:16][C:15]3[C:28]4[CH2:27][C:26]5[C:30](=[CH:31][CH:32]=[C:24]([C:22]([OH:23])=[O:21])[CH:25]=5)[C:29]=4[NH:18][C:14]=3[CH:13]=2)=[CH:8][CH:7]=1)[CH2:3][CH2:4][CH3:5] |f:0.1|
|
Name
|
(4′-Butyl-biphenyl-3-yl)-hydrazine hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(CCC)C1=CC=C(C=C1)C1=CC(=CC=C1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=C2CCC(C2=CC1)=O
|
Name
|
title material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
followed by hydrolysis
|
Type
|
CUSTOM
|
Details
|
is obtained in similar yield
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)C1=CC=C(C=C1)C=1C=CC=2C3=C(NC2C1)C1=CC=C(C=C1C3)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |